Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
Overview
Description
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: is an organic compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt of methyl 2-(4-(aminomethyl)phenyl)acetate, characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetate ester. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(aminomethyl)benzoic acid and methanol.
Esterification: The 4-(aminomethyl)benzoic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-(aminomethyl)benzoate.
Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield methyl 2-(4-(aminomethyl)phenyl)acetate.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for esterification and reduction steps, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced further to primary amines using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Alkylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of various industrial products, including coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-(4-(aminomethyl)phenyl)acetate: The non-hydrochloride form, which lacks the chloride ion.
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 2-(4-(aminomethyl)phenyl)propanoate hydrochloride: A similar compound with a propanoate ester instead of an acetate ester.
Uniqueness:
- The presence of the hydrochloride salt enhances the solubility and stability of the compound.
- The specific arrangement of functional groups provides unique reactivity and interaction profiles compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h2-5H,6-7,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUYKKFDXVIMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99075-25-9 | |
Record name | methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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